1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a propyl-substituted thiadiazole ring, and a dihydrochromeno-pyrrole-dione core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent coupling with the chromeno-pyrrole-dione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl and thiadiazole moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiadiazole derivatives and chromeno-pyrrole-dione compounds. Compared to these, the unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity. Some similar compounds include:
- 1-(4-Hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(4-Hydroxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C22H17N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H17N3O4S/c1-2-5-16-23-24-22(30-16)25-18(12-8-10-13(26)11-9-12)17-19(27)14-6-3-4-7-15(14)29-20(17)21(25)28/h3-4,6-11,18,26H,2,5H2,1H3 |
InChI Key |
QMTFRRHSUWLAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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